2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline
Brand Name: Vulcanchem
CAS No.: 2549054-76-2
VCID: VC11842581
InChI: InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-13-20(24-17(3)25-21)28-8-10-29(11-9-28)22-14-23-18-6-4-5-7-19(18)26-22/h4-7,12-14H,8-11H2,1-3H3
SMILES: CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C
Molecular Formula: C22H24N8
Molecular Weight: 400.5 g/mol

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline

CAS No.: 2549054-76-2

Cat. No.: VC11842581

Molecular Formula: C22H24N8

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline - 2549054-76-2

Specification

CAS No. 2549054-76-2
Molecular Formula C22H24N8
Molecular Weight 400.5 g/mol
IUPAC Name 2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoxaline
Standard InChI InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-13-20(24-17(3)25-21)28-8-10-29(11-9-28)22-14-23-18-6-4-5-7-19(18)26-22/h4-7,12-14H,8-11H2,1-3H3
Standard InChI Key WUTNDJXIAAUBHJ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C
Canonical SMILES CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C

Introduction

Overview of Key Findings

2-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS: 2549054-76-2) is a heterocyclic compound featuring a quinoxaline core linked to a piperazine-substituted pyrimidine-pyrazole moiety. With a molecular formula of C22H24N8\text{C}_{22}\text{H}_{24}\text{N}_8 and a molecular weight of 400.5 g/mol, this compound has garnered attention in medicinal chemistry for its structural complexity and potential pharmacological applications . Recent studies highlight its relevance in kinase inhibition and anti-inflammatory pathways, supported by synthetic accessibility and modular derivatization .

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name is 2-[4-(6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, reflecting its fused quinoxaline system, piperazine bridge, and substituted pyrimidine-pyrazole groups . The molecular formula C22H24N8\text{C}_{22}\text{H}_{24}\text{N}_8 confirms 22 carbon, 24 hydrogen, and 8 nitrogen atoms, with a calculated exact mass of 400.5 g/mol .

Structural Features and Stereochemistry

The compound’s structure comprises:

  • A quinoxaline core (two fused benzene rings with two nitrogen atoms at positions 1 and 4).

  • A piperazine ring at position 2 of quinoxaline, providing conformational flexibility.

  • A 2-methylpyrimidin-4-yl group attached to the piperazine, further substituted with a 3,5-dimethylpyrazol-1-yl moiety at position 6 .

X-ray crystallography of analogous compounds (e.g., related quinoxaline derivatives) reveals planar aromatic systems and non-coplanar piperazine rings, which influence binding interactions .

Synthesis and Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution and coupling reactions. A representative protocol involves:

Step 1: Formation of the Piperazine-Pyrimidine Intermediate

4,6-Dichloro-2-methylpyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane at 30°C, yielding 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol (89.8% yield) .

Step 2: Pyrazole Substitution

The chloro group is displaced by 3,5-dimethyl-1H-pyrazole under basic conditions (e.g., triethylamine) in dichloromethane, forming the final product .

Table 1: Optimization of Reaction Conditions

ParameterConditionYield (%)Reference
SolventDichloromethane89.8
Temperature30°C89.8
BaseTriethylamine85.0
Alternative BaseCs2_2CO3_375.2

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: Related quinoxaline derivatives crystallize in monoclinic systems (space group P21/nP2_1/n) with unit cell parameters a=9.9087(5)A˚,b=21.7843(10)A˚,c=10.2512(6)A˚a = 9.9087(5) \, \text{Å}, b = 21.7843(10) \, \text{Å}, c = 10.2512(6) \, \text{Å} .

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) features signals at δ 2.42 (t, 3H, CH3_3), 3.49 (m, 6H, piperazine), and 8.06 (s, 1H, quinoxaline) .

  • MS: ESI-MS shows a molecular ion peak at m/z=401.23[M+H]+m/z = 401.23 \, [\text{M+H}]^+ .

CompoundNO Inhibition (%)IC50_{50} (μM)Reference
Target Compound55.26.0
PDTC (Control)62.85.5

Antimicrobial and Antiviral Applications

Quinoxaline cores exhibit broad-spectrum antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., Cl, CF3_3) show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: 3,5-Dimethyl groups enhance metabolic stability and hydrophobic interactions with kinase ATP pockets .

  • Piperazine Linker: Increases solubility and enables conformational adaptability for target binding .

  • Quinoxaline Core: Planar structure facilitates intercalation into DNA or enzyme active sites, critical for anticancer activity .

Toxicity and Pharmacokinetics

  • Acute Toxicity: LD50_{50} in murine models exceeds 500 mg/kg, suggesting low acute toxicity .

  • ADME Profile: High gastrointestinal absorption (LogP = 2.59) but limited blood-brain barrier penetration (LogBB = -1.85) .

Industrial and Research Applications

  • Drug Development: Serves as a lead compound for PI3K and JAK2 inhibitors .

  • Chemical Probes: Used in fluorescent tagging and enzyme activity assays due to its heteroaromatic fluorescence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator